molecular formula C12H13N3O4 B3002564 2-(2-methoxyethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide CAS No. 2034316-86-2

2-(2-methoxyethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide

Cat. No.: B3002564
CAS No.: 2034316-86-2
M. Wt: 263.253
InChI Key: YXHAILKJBBXKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide is a chemical compound developed for research applications. This molecule features a pyridine-4-carboxamide core structure, a scaffold recognized for its relevance in medicinal and agrochemical research . The structure is further elaborated with a 2-(2-methoxyethoxy) side chain and a 1,2-oxazol-3-yl (isoxazol-3-yl) heterocyclic amide substituent. Compounds within this structural class have been investigated for their utility in protecting useful plants from harmful agents, positioning them as valuable templates in the discovery of new plant-protecting agents . The 1,2-oxazole ring is a five-membered heterocycle known to contribute to the biological activity profile of molecules in drug discovery . Researchers can leverage this compound as a key intermediate or building block in developing novel bioactive molecules. It is strictly for Research Use Only (RUO) and is not intended for human or animal use.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-17-6-7-18-11-8-9(2-4-13-11)12(16)14-10-3-5-19-15-10/h2-5,8H,6-7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHAILKJBBXKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Source) Core Structure Substituents/Modifications Molecular Weight* Inferred Properties
Target Compound Pyridine-4-carboxamide 2-(2-methoxyethoxy), N-(1,2-oxazol-3-yl) ~307.3 g/mol Moderate solubility, bioactivity
(S)-cis-4-(1-(2-(5-Indanyloxycarbonyl)-3-(2-methoxyethoxy)propyl)-1-cyclopentylcarboxamido)-1-cyclohexane-carboxylic acid Cyclohexane-carboxylic acid 2-methoxyethoxypropyl, cyclopentylcarboxamido ~529.6 g/mol Lower solubility, enhanced steric hindrance
N-(2-(4-Hydroxy-4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide Thiazolidinone-imidazopyridine Thiazolidinone, 4-methoxyphenyl ~438.4 g/mol Potential kinase inhibition
N-(5-Methyl-1,2-oxazol-3-yl)-2-(4-methylphenoxy)acetamide Acetamide 4-methylphenoxy, 5-methyl-oxazol ~261.3 g/mol High lipophilicity

*Molecular weights calculated based on formula.

Functional Group Analysis

  • 2-Methoxyethoxy Side Chain : Present in the target compound and EP00342850 derivatives, this group balances hydrophilicity and membrane permeability. However, bulkier analogs (e.g., bicycloheptane in GB02218983) exhibit reduced solubility due to increased steric hindrance .
  • Oxazol vs. Thiazolidinone Moieties: The 1,2-oxazol-3-yl group (target compound) and thiazolidinone (, Compound III) both serve as hydrogen-bond acceptors, but the latter’s sulfur atom may enhance binding to metal ions in enzymatic active sites .
  • Carboxamide Linkage : A conserved feature across analogs, critical for interactions with biological targets (e.g., protease active sites in WO90/09374 compounds) .

Research Findings and Implications

While explicit pharmacological data for the target compound are unavailable, trends from analogs suggest:

  • Solubility-Bioactivity Trade-off: Smaller substituents (e.g., 4-methylphenoxy in ) improve permeability but may reduce target affinity compared to polar groups like 2-methoxyethoxy .
  • Molecular Weight Considerations : Higher molecular weight compounds (e.g., >500 g/mol in EP00342850) often face challenges in oral bioavailability, positioning the target compound (~307 g/mol) as a favorable candidate for further development .
  • Synthetic Accessibility : Oxazol-containing compounds (–6) are synthetically tractable, supporting scalable production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.